4-((2-Hydroxyethyl)amino)benzaldehyde
Overview
Description
“4-((2-Hydroxyethyl)amino)benzaldehyde” is an important pharmaceutical-chemical intermediate . It is a light yellow to yellow solid . The molecular formula is C11H15NO3 and the molecular weight is 209.24 .
Synthesis Analysis
The compound can be synthesized from p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanol amine under the action of a catalyst . This method has the advantages of simple process, easily accessible raw materials, moderate reaction conditions, safe operation, and environmental friendliness .Molecular Structure Analysis
The molecular structure of “4-((2-Hydroxyethyl)amino)benzaldehyde” is characterized by the presence of a benzaldehyde group (C6H4CHO) and a bis(2-hydroxyethyl)amino group ((HOCH2CH2)2N) . The compound has been characterized by 1H NMR spectroscopy,13C NMR spectroscopy, UV−visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance .Chemical Reactions Analysis
The compound is used in the synthesis of crosslinkable tricyanopyrroline polymeric electro-optic materials . It is also used in the chemical process when synthesizing polymethacrylates .Physical And Chemical Properties Analysis
The compound has a melting point of 55-62°C . Its density is predicted to be 1.252±0.06 g/cm3 .Safety and Hazards
properties
IUPAC Name |
4-(2-hydroxyethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-9-3-1-8(7-12)2-4-9/h1-4,7,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHQRMOQFIWZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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